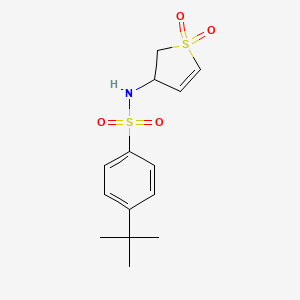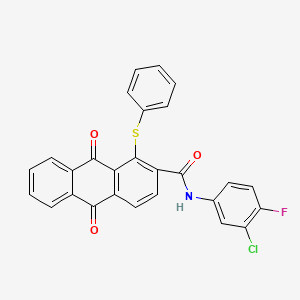![molecular formula C15H12Cl2N6S B11050069 3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050069.png)
3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dichlorophényl)-6-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole est un composé organique complexe qui appartient à la classe des triazolothiadiazoles. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure unique de ce composé, comportant un cycle triazole fusionné à un cycle thiadiazole, ainsi que divers substituants, contribue à ses propriétés chimiques et sa réactivité distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(2,3-dichlorophényl)-6-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l'hydrazine et des acides carboxyliques appropriés.
Formation du cycle thiadiazole : Le cycle thiadiazole est formé en faisant réagir la thiosemicarbazide avec le disulfure de carbone, suivie d'une cyclisation.
Réactions de couplage : Les cycles triazole et thiadiazole sont ensuite couplés au groupe 2,3-dichlorophényle et au groupe 3,5-diméthyl-1H-pyrazol-1-ylméthyle par des réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
3-(2,3-dichlorophényl)-6-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire au niveau des parties chlorophényle ou pyrazole.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.
Substitution : Agents halogénants, nucléophiles et électrophiles dans diverses conditions de solvant.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
3-(2,3-dichlorophényl)-6-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigué pour son potentiel en tant qu'agent antimicrobien, antifongique et antiviral.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoire, anticancéreuse et neuroprotectrice.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 3-(2,3-dichlorophényl)-6-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. La structure du composé lui permet de se lier aux sites actifs des enzymes ou des récepteurs, modulant ainsi leur activité.
Applications De Recherche Scientifique
3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Dipyridamole : Un composé ayant une structure triazole similaire, utilisé comme vasodilatateur et antiagrégant plaquettaire.
Dérivés du pyrazole : Composés avec des cycles pyrazole qui présentent diverses activités biologiques, telles que des propriétés anti-inflammatoires et anticancéreuses.
Unicité
3-(2,3-dichlorophényl)-6-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole est unique en raison de sa combinaison de cycles triazole et thiadiazole, ainsi que de substituants spécifiques qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C15H12Cl2N6S |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
3-(2,3-dichlorophenyl)-6-[(3,5-dimethylpyrazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12Cl2N6S/c1-8-6-9(2)22(20-8)7-12-21-23-14(18-19-15(23)24-12)10-4-3-5-11(16)13(10)17/h3-6H,7H2,1-2H3 |
Clé InChI |
WDOVZPXXRSAFFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049999.png)
![2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11050002.png)
![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
![(3E)-4-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}pent-3-en-2-one](/img/structure/B11050016.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11050043.png)

![6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050072.png)
![5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11050073.png)
![(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11050079.png)

![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11050088.png)
